Application: tBuMePhos is used as a ligand in Buchwald-Hartwig Cross Coupling Reactions, Arylations, Heck Reactions, and Reductions.
Method of Application: As a ligand, tBuMePhos is used to facilitate these reactions. The specific procedures would depend on the reaction being performed.
Application: Temephos is used for dengue vector control.
Method of Application: The application of the organophosphate larvicide temephos to water storage containers is one of the most commonly employed dengue vector control methods.
Results: All studies showed that using temephos led to a reduction in entomological indices.
Application: Resistance to temephos in Aedes aegypti populations across Mexico.
Method of Application: The frequency of temephos resistance in twenty-three Aedes aegypti populations was analyzed using the discriminating concentration (DC) of 0.012 mg/L.
Results: The populations of Ae. aegypti showed a high frequency of resistance (1× DC) with mortality rates below 93% in 22 of the 23 populations analyzed.
Application: Temephos is used for control of dengue vectors.
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is characterized by its bulky tert-butyl groups and a biphenyl moiety. This structure contributes to its unique properties as a ligand in coordination chemistry. The compound is known to cause skin and eye irritation upon contact, highlighting the need for careful handling in laboratory settings .
tBuMePhos functions as a chelating ligand, meaning it binds to the metal center through both the phosphorus atom and a biphenyl carbon atom. The bulky tert-butyl groups and the biphenyl moiety create a steric environment that influences the coordination sphere of the metal and controls its reactivity []. This steric modulation allows for selective binding of substrates and promotes desired reaction pathways in catalysis [].
The synthesis of di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine typically involves:
These methods often require careful control of reaction conditions to ensure high yields and purity .
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine finds applications primarily in:
Interaction studies involving di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine generally focus on its behavior with transition metals. These studies reveal insights into how the compound stabilizes metal complexes and influences reaction pathways. The steric bulk provided by the tert-butyl groups significantly affects the reactivity and selectivity of metal catalysts .
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine shares similarities with other phosphine ligands but stands out due to its unique biphenyl structure and steric properties. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Di-tert-butylphosphine | Two tert-butyl groups | Simpler structure without biphenyl moiety |
2-(Di-tert-butylphosphino)biphenyl | Biphenyl core | Lacks the methyl substitution on biphenyl |
Di-isopropyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine | Isopropyl groups instead of tert-butyl | Different steric hindrance effects |
These comparisons highlight how di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine's unique structural features contribute to its distinct reactivity and utility in various chemical processes .
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is officially designated by the Chemical Abstracts Service number 255837-19-5. The compound is known by several systematic and common names, reflecting its widespread use in the research community. The most commonly employed designation is 2-(Di-tert-butylphosphino)-2'-methylbiphenyl, which directly describes the structural arrangement of functional groups within the molecule. Additionally, the compound is frequently referenced in scientific literature by the abbreviated name t-Butyl MePhos, though this shortened form represents the full chemical name Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine.
The International Union of Pure and Applied Chemistry name for this compound is ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane. This systematic nomenclature clearly indicates the presence of two tert-butyl groups attached to a phosphorus atom, which is subsequently bonded to a biphenyl system containing a methyl substituent at the 2' position. Various commercial suppliers and research institutions have adopted different naming conventions, including bis(1,1-dimethylethyl)(2'-methyl-2-biphenylyl)phosphane and 2-Di-tert-butylphosphino-2'-methylbiphenyl.
The molecular formula C₂₁H₂₉P accurately represents the elemental composition of the compound. The molecular weight has been consistently reported as approximately 312.43 grams per mole across multiple sources, with slight variations in precision depending on the measurement methodology employed. The compound's systematic identification includes various database entries, such as the Molecular Formula Chemical Database number MFCD03453047 and the DSSTox Substance Identifier DTXSID30370586.
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine belongs to the dialkyl-ortho-biaryl class of phosphines, commonly known as Buchwald-type ligands, which are among the most important phosphines in palladium-catalyzed cross-coupling catalysis [7]. These ligands have also been successfully applied to several synthetically valuable nickel-catalyzed cross-coupling methodologies [7]. The compound's classification is characterized by its electron-richness, steric bulk, and special structural features that distinguish it from conventional phosphine ligands [2].
The structural architecture of Buchwald-type ligands features a biaryl skeleton with a phosphorus moiety on the 2-position and substituents on the other aryl ring [8]. Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine specifically incorporates di-tert-butyl substituents on the phosphorus center, which provides enhanced electron-donating properties compared to dicyclohexyl variants [4]. The lower ring of the biphenyl system, ortho to the phosphino group, behaves as a hemilabile ligand, contributing to the unique reactivity profile of these compounds [2].
Ligand Family Member | Chemical Structure Core | Phosphorus Substituents | Key Applications |
---|---|---|---|
SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl | Dicyclohexyl | Suzuki-Miyaura coupling, C-N bond formation [5] |
XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl | Dicyclohexyl | C-N coupling, aryl chloride activation [5] |
MePhos | 2-Dicyclohexylphosphino-2'-methylbiphenyl | Dicyclohexyl | General cross-coupling reactions [4] |
tBuMePhos | 2-Di-tert-butylphosphino-2'-methylbiphenyl | Di-tert-butyl | Cross-coupling, C-N bond formation |
The enhanced catalytic activity of Buchwald-type ligands over other phosphines in palladium-catalyzed coupling reactions has been attributed to their electron-richness, steric bulk, and structural features [2]. In particular, cyclohexyl, tert-butyl, and adamantyl groups on the phosphorus are used as bulky, electron-donating substituents [2]. The di-tert-butyl substitution pattern in the target compound provides particularly strong sigma-donating ability while maintaining the advantageous structural and reactivity properties characteristic of this ligand class [10].
The significance of di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine in modern organophosphorus chemistry stems from its role in advancing the field of phosphorus-based catalysis, which encompasses several subfields that have undergone rapid growth in recent years [11]. Organophosphorus chemistry is recognized as one of the fastest-growing branches of organic chemistry, with compounds serving as reagents, catalysts, and solvents in laboratory applications [12].
In the contemporary landscape of organophosphorus chemistry, phosphines function as important ligands in metal-catalyzed reactions, with metal complexes containing phosphorus-chiral ligands producing significant asymmetries near the catalytic center [13]. The compound demonstrates particular utility in facilitating cross-coupling reactions, where it has been utilized in palladium-catalyzed processes including Buchwald-Hartwig cross-coupling reactions, arylations, Heck reactions, and reductions . These applications highlight the compound's versatility in modern synthetic methodologies.
Application Area | Metal Complex | Reaction Conditions | Key Advantages |
---|---|---|---|
Cross-Coupling Catalysis | Palladium complexes | Moderate temperatures, base required | High activity, selectivity |
C-N Bond Formation | Palladium-based catalysts | Room temperature to 110°C [14] | Aryl chloride compatibility |
Buchwald-Hartwig Amination | Pd-amine coupling systems | Base-mediated conditions | Primary amine tolerance |
Suzuki-Miyaura Coupling | Pd-boronic acid systems | Aqueous or organic solvents | Functional group tolerance [15] |
The structural features of di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine contribute to its unique properties as a ligand in coordination chemistry . The bulky tert-butyl groups create a steric environment that modulates the coordination sphere of the metal, allowing for selective binding of substrates . This chelating behavior enables the compound to bind effectively to metal centers, enhancing catalytic activity and selectivity in organic transformations .
The compound's significance extends to its role in addressing sustainability challenges in organophosphorus chemistry [17]. Most synthetic phosphorus compounds are indirectly obtained through the functionalization of extracted phosphate rocks, necessitating the development of more efficient and environmentally conscious synthetic approaches [17]. The effectiveness of di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine in catalytic applications contributes to reducing the overall environmental impact of synthetic processes by enabling more efficient transformations with lower catalyst loadings [18].
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine occupies a distinctive position within the family of JohnPhos derivatives, characterized by its unique combination of di-tert-butyl phosphorus substituents and 2'-methyl biphenyl substitution pattern [10]. The JohnPhos family represents a series of [1,1'-biphenyl-2-yl]dialkylphosphine ligands where the alkyl groups (R-JohnPhos, where R equals methyl, ethyl, isopropyl, cyclohexyl, or tert-butyl) significantly influence both electronic and steric properties [10].
The electron-donating and steric properties of Buchwald-type ligands within the JohnPhos family have been systematically characterized through Cotton-Kraihanzel analysis of chromium carbonyl complexes [10]. Surprisingly, the sigma-donating abilities of R-JohnPhos ligands follow the trend: tert-butyl-JohnPhos < ethyl-JohnPhos < isopropyl-JohnPhos < cyclohexyl-JohnPhos << methyl-JohnPhos [10]. This ordering arises from competition between the intrinsic electron-donating ability of the R groups and steric interactions that decrease the electron-donating ability of the phosphine [10].
JohnPhos Derivative | Phosphorus Substituents | Biphenyl Modification | Sigma-Donating Ability | Steric Profile |
---|---|---|---|---|
JohnPhos | Di-tert-butyl | Unsubstituted | Moderate | Moderate bulk [10] |
MeJohnPhos | Dimethyl | Unsubstituted | Highest | Large overall profile [10] |
CyJohnPhos | Dicyclohexyl | Unsubstituted | High | Significant bulk [10] |
tBuJohnPhos | Di-tert-butyl | Unsubstituted | Reduced by steric strain | High steric demand [10] |
tBuMePhos | Di-tert-butyl | 2'-Methyl substituted | Enhanced by structural modification | High steric demand with methyl modification |
The R-JohnPhos ligands demonstrate exceptional sensitivity to back strain compared to typical phosphines, with the strong sigma-donating ability of smaller substituents attributed to their ability to avoid both front strain and back strain [10]. The dimethyl variant allows for very short phosphorus-metal bond distances, while maintaining a large overall steric profile [10]. In contrast, di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine incorporates the powerful sigma-donation characteristics of tert-butyl groups while introducing the 2'-methyl modification to fine-tune steric and electronic properties [4].
The comparative analysis reveals that di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine represents a sophisticated design approach within the JohnPhos family [19]. While tert-butyl substituents provide strong electron-donating capability, the addition of the 2'-methyl group on the biphenyl framework introduces subtle steric and electronic modifications that can enhance selectivity in catalytic applications [19]. This structural modification distinguishes the compound from both the parent JohnPhos and other alkyl-substituted variants, positioning it as a specialized ligand for applications requiring specific steric environments around the metal center [19].
Irritant